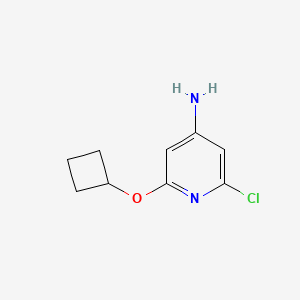

2-Chloro-6-cyclobutoxypyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-chloro-6-cyclobutyloxypyridin-4-amine |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-6(11)5-9(12-8)13-7-2-1-3-7/h4-5,7H,1-3H2,(H2,11,12) |

InChI Key |

QBIDPTRYQAPVKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC(=CC(=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Cyclobutoxypyridin 4 Amine

Established Synthetic Routes to Pyridin-4-amine Derivatives

The formation of the pyridin-4-amine core is a critical phase in the synthesis. The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). uoanbar.edu.iqquimicaorganica.orgyoutube.com This inherent reactivity is exploited in several synthetic strategies.

Direct amination of a pre-functionalized halopyridine is a common and effective method for installing an amino group. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com In this process, an amine attacks an electron-poor pyridine ring, displacing a halide leaving group. The reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

For the synthesis of a 4-aminopyridine (B3432731) derivative, a precursor with a leaving group at the C-4 position, such as 2,4-dichloropyridine, would be required. The reaction with an amine source, like ammonia (B1221849) or a protected amine, would lead to the displacement of the C-4 chlorine. Modern catalytic systems, such as those based on palladium (e.g., Buchwald-Hartwig amination), have also been developed to facilitate C-N bond formation with a broader range of amine nucleophiles and under milder conditions. nih.gov

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia, Amines (e.g., piperidine) | Requires an activated ring; proceeds via an addition-elimination mechanism. Often requires heat. | youtube.com |

| Chichibabin Reaction | Sodium amide (NaNH2) | Direct amination of pyridine at the 2-position by displacing a hydride ion. Less common for 4-amination. | youtube.com |

| Palladium-Catalyzed Amination | Pd catalyst (e.g., Pd(dba)2), phosphine (B1218219) ligand, base (e.g., NaOt-Bu), amine | Broad substrate scope, including less reactive aryl halides and various amines. | nih.govresearchgate.net |

Achieving specific substitution at the C-4 position is crucial. One powerful strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions and directs incoming groups differently than the parent pyridine. For instance, nitration of 2-chloropyridine-N-oxide occurs selectively at the 4-position. chemicalbook.comgoogle.com The resulting 2-chloro-4-nitropyridine-N-oxide can then be reduced, typically with agents like iron powder in acetic acid or catalytic hydrogenation, to yield 2-chloro-4-aminopyridine. chemicalbook.comgoogle.com This route provides unambiguous regiochemical control for the introduction of the C-4 amino group.

Another approach involves starting with a symmetrically substituted precursor like 4-amino-2,6-dichloropyridine (B16260), which is commercially available and can be synthesized. researchgate.netchemimpex.com This intermediate ensures the amino group is correctly placed at C-4 from the outset, simplifying the subsequent synthetic design.

| Strategy | Key Intermediate | Reaction Sequence | Reference |

|---|---|---|---|

| N-Oxide Directed Nitration | 2-Chloropyridine-N-oxide | 1. Oxidation (e.g., m-CPBA) 2. Nitration (HNO3/H2SO4) 3. Reduction (e.g., Fe/AcOH) | chemicalbook.comgoogle.com |

| Symmetrical Precursor | 4-Amino-2,6-dichloropyridine | Used as a starting material for subsequent selective functionalization at C-6. | researchgate.netchemimpex.com |

Strategies for Introducing the Cyclobutoxy Moiety

With the pyridin-4-amine core established, the next key transformation is the installation of the cyclobutoxy group. This is typically achieved through an etherification reaction.

The most direct method for forming the cyclobutoxy ether linkage is a nucleophilic aromatic substitution reaction. Starting with an appropriate halopyridine, such as 4-amino-2,6-dichloropyridine, the chlorine atom at the C-6 position can be displaced by a cyclobutoxide nucleophile. The cyclobutoxide is generated in situ by treating cyclobutanol (B46151) with a strong base, such as sodium hydride (NaH). The alkoxide then attacks the electron-deficient C-6 position, displacing the chloride and forming the desired ether. The presence of the second chlorine at C-2 and the ring nitrogen enhances the electrophilicity of the C-6 position, facilitating the substitution.

Chlorination Protocols for Pyridine Scaffolds

The introduction of chlorine atoms onto the pyridine ring is a fundamental step, often accomplished by converting a hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) into a chloropyridine. rsc.orgrsc.org This is a crucial step for preparing intermediates like 2,6-dichloropyridine (B45657) derivatives.

A widely used and robust method for this transformation is treatment with phosphorus oxychloride (POCl₃). nih.govresearchgate.net Heating a 2-hydroxypyridine (B17775) or a 2,6-dihydroxypyridine (B1200036) with POCl₃, sometimes in the presence of a base or as a solvent-free reaction in a sealed vessel, effectively replaces the hydroxyl groups with chlorine atoms. nih.gov This reaction is a cornerstone of industrial pyridine chemistry due to its efficiency and the availability of the reagent.

Directed Chlorination Techniques

Directed chlorination offers a pathway to regioselectively introduce a chlorine atom onto the pyridine ring, guided by existing substituents. For a precursor such as 2-cyclobutoxypyridin-4-amine, the amino group is a powerful ortho- and para-directing group. However, since the para-position (C4) is already occupied by the amino group itself, and the C6 position by the cyclobutoxy group, the directing influence would primarily target the C3 and C5 positions.

To achieve chlorination at the C2 position, a different strategy might be required, potentially involving a directed ortho-metalation-chlorination sequence, though this can be complex. A more direct approach could utilize N-chlorosuccinimide (NCS) as a chlorinating agent. The regioselectivity of such reactions on 2-aminopyridines can be influenced by reaction conditions and the steric and electronic nature of other substituents. rsc.org In some cases, Selectfluor in the presence of a chloride source like LiCl has been used for the regioselective chlorination of 2-aminopyridines. rsc.org The amino group can be temporarily protected to modulate its directing effect and prevent side reactions.

Table 1: Illustrative Conditions for Directed Chlorination of an Aminopyridine Derivative (Analogous Reaction)

| Reagent | Solvent | Temperature | Yield (Analogous) | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | Moderate to Good | nih.gov |

Sequential Halogenation Strategies

A versatile and common approach to synthesizing highly substituted pyridines involves starting with a multi-halogenated precursor. A plausible starting material for 2-Chloro-6-cyclobutoxypyridin-4-amine is 2,6-dichloropyridin-4-amine. This intermediate allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C6 positions of a pyridine ring are activated towards nucleophilic attack, especially with an electron-donating amino group at C4.

The synthesis of 4-amino-2,6-dichloropyridine itself can be achieved from 2,6-dichloropyridine through a nitration-reduction sequence. researchgate.net Once obtained, one of the chloro groups can be selectively substituted. The differentiation between the two chlorine atoms can be challenging but is often achievable based on subtle differences in their electronic environment or by using specific catalysts.

A likely synthetic sequence would be:

Synthesis of 4-amino-2,6-dichloropyridine : Starting from 2,6-dichloropyridine, which is commercially available. This can be achieved by oxidation to the N-oxide, followed by nitration at the 4-position and subsequent reduction of the nitro group to an amine. researchgate.net

Selective Nucleophilic Aromatic Substitution : Reacting 4-amino-2,6-dichloropyridine with sodium cyclobutoxide. This reaction would substitute one of the chlorine atoms with the cyclobutoxy group. The reaction conditions, such as solvent and temperature, would be crucial to control selectivity and yield. Typically, such substitutions are carried out in a polar aprotic solvent like DMF or DMSO. A similar strategy is employed in the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines from 2-amino-4,6-dichloropyrimidine. google.com

Scheme 1: Proposed Sequential Halogenation/Substitution Route

Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry continuously seeks more efficient, sustainable, and cost-effective methods. For a molecule like 2-Chloro-6-cyclobutoxypyridin-4-amine, several novel approaches can be envisioned.

Catalytic Methods in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted heterocycles. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. A potential route could start from 2,6-dichloro-4-cyclobutoxypyridine. A selective amination at the C4 position could then be performed.

Alternatively, starting from 2,4-dichloropyridine, a highly regioselective palladium-catalyzed amination at the C2 position could be performed first, followed by substitution at the C4 position. thieme-connect.com Nickel catalysts have also been shown to be effective for the selective monoarylation of dichloropyridines, and similar principles could be applied to other nucleophiles. nih.gov Copper-promoted C-H amination is another emerging technique that could potentially be adapted. rsc.org

Table 2: Examples of Catalytic Methods in Pyridine Functionalization (Analogous Reactions)

| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / Buchwald Ligands | Dichloropyridine, Amine | Amino-chloropyridine | researchgate.net |

| Selective C2-Amination | Palladium Catalyst | 2,4-Dichloropyridine, Amine | 2-Amino-4-chloropyridine | thieme-connect.com |

Green Chemistry Principles in Synthesis of 2-Chloro-6-cyclobutoxypyridin-4-amine

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic methods. nih.gov For the synthesis of 2-Chloro-6-cyclobutoxypyridin-4-amine, several green strategies could be implemented:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) like DMF or chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or water, where possible.

Catalytic Reactions : As mentioned above, using catalytic amounts of transition metals instead of stoichiometric reagents reduces waste and improves atom economy. Iron-catalyzed cyclization reactions for pyridine synthesis are an example of using less toxic and more abundant metals. rsc.org

Energy Efficiency : Employing microwave-assisted synthesis or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (a "one-pot" reaction) minimizes the need for intermediate purification steps, thus saving solvents and reducing waste. Multicomponent reactions are a prime example of this approach in pyridine synthesis. nih.gov

High-Yield and Cost-Effective Synthetic Pathways

For industrial-scale production, high-yield and cost-effective pathways are paramount. A strategy analogous to the synthesis of other pharmaceutical intermediates can be instructive. Often, this involves starting with simple, inexpensive, and readily available precursors and building complexity through robust and high-yielding reactions.

A cost-effective route for 2-Chloro-6-cyclobutoxypyridin-4-amine could be based on the 4-amino-2,6-dichloropyridine intermediate. researchgate.net The key to a high-yield process would be the optimization of the selective nucleophilic substitution step with cyclobutanol. This would involve a careful study of reaction parameters such as the base, solvent, temperature, and reaction time to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct (2,6-dicyclobutoxypyridin-4-amine) and unreacted starting material. The purification of the final product would also need to be efficient, ideally involving crystallization to avoid costly chromatographic methods.

Stereoselective Synthesis Considerations

However, if the cyclobutoxy ring were to be substituted with chiral centers, or if a chiral substituent were present elsewhere on the molecule, then stereoselective synthesis would become a critical consideration. In such hypothetical cases, one would need to employ chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions. For instance, if a substituted cyclobutanol were used, its stereochemistry would need to be established beforehand or controlled during the synthesis.

Chemical Reactivity and Transformation of 2 Chloro 6 Cyclobutoxypyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for halo-substituted pyridines. These reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The rate and regioselectivity of the substitution are heavily influenced by the ability of the ring and its substituents to stabilize this negative charge. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the intermediate, thereby activating the ring towards SNAr. libretexts.orglibretexts.orgyoutube.com

The chlorine atom at the C-2 position is a viable leaving group for SNAr reactions. The electrophilicity of the C-2 carbon is modulated by the electronic contributions of the other substituents. The nitrogen atom in the pyridine (B92270) ring acts as an electron sink, inherently making the α-positions (C-2 and C-6) more electrophilic. However, the strong electron-donating effects of the amino group at C-4 and the cyclobutoxy group at C-6 counteract this effect.

Table 1: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on SNAr at C-2 |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Inductive (-I), Resonance (-M) | Activating |

| Chloro | 2 | Inductive (-I), Resonance (+M) | Leaving Group |

| Amino | 4 | Inductive (-I), Resonance (+M) | Deactivating |

| Cyclobutoxy | 6 | Inductive (-I), Resonance (+M) | Deactivating |

This table provides a qualitative summary of the electronic influences on the primary site of SNAr.

The amino group at the C-4 position is a potent nucleophile and a strong activating group. It is not a leaving group in SNAr reactions. Instead, its reactivity centers on its nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. For instance, the amino group can undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.

Buchwald-Hartwig or Ullmann coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides.

These reactions on the amino group can be competitive with SNAr at the C-2 position. The choice of reagents and reaction conditions determines which functional group reacts preferentially. For example, using a strong, non-nucleophilic base with an electrophile might favor reaction at the amino group, whereas a potent nucleophile under thermal conditions might favor substitution at the C-2 position.

Regioselectivity in SNAr reactions on polysubstituted heteroaromatics is a well-studied phenomenon. The position of nucleophilic attack is determined by the relative stability of the potential Meisenheimer complex intermediates. In the case of 2-Chloro-6-cyclobutoxypyridin-4-amine, the only viable leaving group for a standard SNAr reaction is the chlorine at C-2.

Insight into the directing effects can be drawn from analogous systems, such as 2,4-dichloroquinazolines. In these molecules, SNAr reactions with amines consistently show high regioselectivity for substitution at the C-4 position over the C-2 position. nih.gov This preference is attributed to electronic factors; theoretical studies using Density Functional Theory (DFT) reveal that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov The activation energy for the nucleophilic attack at C-4 is calculated to be lower than at C-2, further supporting this regioselectivity. nih.gov

In 2-Chloro-6-cyclobutoxypyridin-4-amine, the situation is different as C-4 bears a non-leaving amino group. The key question is the reactivity of the C-2 chloro position. The presence of two electron-donating groups (amino at C-4 and cyclobutoxy at C-6) would be expected to decrease the electrophilicity of the ring carbons, making SNAr reactions at C-2 more challenging compared to a pyridine ring with electron-withdrawing groups. However, for similar 2,4-disubstituted pyrimidines, the presence of an electron-donating group at C-6 can paradoxically favor substitution at C-2 over C-4. wuxiapptec.com This highlights the complex interplay of electronic effects where simple predictions may not hold, and the outcome is sensitive to the specific nature of the substituents and the nucleophile. wuxiapptec.comwuxiapptec.com

Reactions Involving the Cyclobutoxy Group

The cyclobutoxy group consists of an ether linkage and a strained four-membered carbocyclic ring, both of which have characteristic reactivities.

Aryl ether linkages are generally stable under a wide range of conditions, including many basic, nucleophilic, and reductive environments. The ether bond in 2-Chloro-6-cyclobutoxypyridin-4-amine is expected to be robust. However, it can be cleaved under harsh acidic conditions, typically with strong protic acids like HBr or HI, or with potent Lewis acids such as BBr₃. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the cyclobutyl carbon, leading to the formation of a hydroxypyridine and a cyclobutyl halide.

The cyclobutyl ring is a strained carbocycle and can undergo reactions that relieve this strain. While less reactive than cyclopropyl rings, cyclobutanes can participate in specific transformations, often under thermal or transition-metal-catalyzed conditions. Potential, though not specifically documented for this molecule, reactions could include:

Ring-opening reactions: Under certain catalytic conditions (e.g., with platinum or palladium catalysts) and in the presence of hydrogen, the cyclobutane (B1203170) ring could potentially undergo hydrogenolysis to yield a butyl-substituted pyridine.

Rearrangement reactions: Acid-catalyzed or thermal rearrangements could lead to the formation of cyclopentyl or cyclopropylcarbinyl derivatives, although this is less common for simple cyclobutanes. acs.org

The introduction of cyclobutyl groups into molecules is often achieved via transition metal-catalyzed cross-coupling reactions, for example, using cyclobutyl Grignard reagents with alkyl halides. acs.orgresearchgate.netnih.gov This highlights the general stability of the cyclobutyl moiety under various synthetic conditions, suggesting that transformations of the ring would require specific and forcing reaction protocols.

Electrophilic Aromatic Substitution on the Pyridine Ring

No studies detailing the nitration, halogenation, sulfonation, or Friedel-Crafts reactions specifically on the pyridine ring of 2-Chloro-6-cyclobutoxypyridin-4-amine were found. The directing effects of the chloro, cyclobutoxy, and amino substituents on the pyridine ring in electrophilic aromatic substitution have not been experimentally determined for this compound.

Functional Group Interconversions of the Amino Group

There is a lack of published research on the functional group interconversions of the 4-amino group of 2-Chloro-6-cyclobutoxypyridin-4-amine. Specific reactions such as diazotization to form a diazonium salt, and subsequent displacement reactions (e.g., Sandmeyer, Schiemann), or acylation and alkylation of the amino group have not been reported for this molecule.

Metal-Catalyzed Coupling Reactions

While metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, specific applications to 2-Chloro-6-cyclobutoxypyridin-4-amine are not documented in the available literature.

Suzuki-Miyaura Coupling Applications

No specific examples or optimized conditions for the Suzuki-Miyaura coupling of 2-Chloro-6-cyclobutoxypyridin-4-amine with aryl or heteroaryl boronic acids or esters were identified. Consequently, no data on yields, catalyst systems, or substrate scope for this specific transformation is available.

Buchwald-Hartwig Amination Strategies

Similarly, there are no published reports on the Buchwald-Hartwig amination of 2-Chloro-6-cyclobutoxypyridin-4-amine with primary or secondary amines. Information regarding suitable palladium catalysts, ligands, bases, and reaction conditions for the C-N bond formation at the 2-position of this specific pyridine derivative is absent from the scientific record.

Other Cross-Coupling Methodologies

Investigations into other cross-coupling reactions such as Sonogashira, Heck, Stille, or Negishi couplings involving 2-Chloro-6-cyclobutoxypyridin-4-amine have not been reported.

Mechanistic Investigations of Key Reactions

Given the absence of experimental studies on the reactivity of 2-Chloro-6-cyclobutoxypyridin-4-amine, there are consequently no mechanistic investigations into its key reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number and types of hydrogen atoms in 2-Chloro-6-cyclobutoxypyridin-4-amine. Based on its structure, the following proton signals would be anticipated:

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amine group. The chemical shift of this signal can vary depending on the solvent and concentration.

Pyridyl Protons: Two distinct signals in the aromatic region, each integrating to one proton. These would appear as singlets or very narrowly split doublets, corresponding to the protons at the 3- and 5-positions of the pyridine (B92270) ring.

Cyclobutoxy Protons: A set of multiplets in the aliphatic region corresponding to the protons of the cyclobutyl group. This would include a methine proton (CH) adjacent to the oxygen atom, which would be expected at a downfield chemical shift compared to the other cyclobutyl protons, and multiple signals for the methylene (B1212753) protons (-CH₂-).

Expected ¹H NMR Data for 2-Chloro-6-cyclobutoxypyridin-4-amine

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (C3 or C5) | 6.0 - 6.5 | Singlet | 1H |

| Pyridine H (C3 or C5) | 5.8 - 6.2 | Singlet | 1H |

| Amine (-NH₂) | Variable | Broad Singlet | 2H |

| Cyclobutoxy -CH-O- | 4.5 - 5.0 | Multiplet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 2-Chloro-6-cyclobutoxypyridin-4-amine, a total of nine distinct carbon signals would be expected in a proton-decoupled ¹³C NMR spectrum.

Pyridine Carbons: Four signals in the downfield region, corresponding to the carbon atoms of the pyridine ring. The carbons attached to the chlorine (C2), cyclobutoxy group (C6), and amine group (C4) would have characteristic chemical shifts influenced by these substituents.

Cyclobutoxy Carbons: Three signals in the upfield, aliphatic region. One signal for the methine carbon bonded to the oxygen and two signals for the methylene carbons of the cyclobutyl ring.

Expected ¹³C NMR Data for 2-Chloro-6-cyclobutoxypyridin-4-amine

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-Cl (C2) | 155 - 165 |

| Pyridine C-O (C6) | 160 - 170 |

| Pyridine C-NH₂ (C4) | 150 - 160 |

| Pyridine C-H (C3/C5) | 90 - 100 |

| Cyclobutoxy -CH-O- | 70 - 80 |

| Cyclobutoxy -CH₂- | 20 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the different protons of the cyclobutoxy group, helping to trace the connectivity within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the pyridyl proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 2-Chloro-6-cyclobutoxypyridin-4-amine. This technique is capable of measuring mass with very high accuracy, which allows for the determination of the elemental formula of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected HRMS Data for 2-Chloro-6-cyclobutoxypyridin-4-amine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃O |

| Exact Mass | 213.0669 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the cyclobutoxy group, cleavage of the cyclobutyl ring, and loss of chlorine.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification and structural elucidation of organic compounds. While specific experimental data for 2-Chloro-6-cyclobutoxypyridin-4-amine is not extensively documented in publicly available literature, the expected mass spectrometric behavior can be predicted based on the fragmentation patterns of analogous structures.

In a typical Electron Ionization (EI) GC-MS analysis, the molecular ion peak ([M]⁺) would be expected, confirming the molecular weight of the compound. The fragmentation of the pyridine ring is a common pathway for related compounds. A significant fragmentation pathway for the cyclobutoxy moiety would likely involve the loss of ethene (C₂H₄), a characteristic fragmentation of cyclobutane (B1203170) rings, leading to a prominent fragment ion. docbrown.info Further fragmentation could involve the loss of the entire cyclobutoxy group or cleavage of the C-Cl bond.

For LC-MS, employing soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be the predominant species observed in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, likely initiating with the cleavage of the cyclobutoxy group or the loss of HCl. The resulting fragmentation pattern would provide valuable information for the structural confirmation of the molecule. The table below outlines the predicted key mass fragments for 2-Chloro-6-cyclobutoxypyridin-4-amine.

| Ion | Predicted m/z | Description |

| [M]⁺ | 198.06 | Molecular Ion |

| [M-C₂H₄]⁺ | 170.04 | Loss of ethene from the cyclobutoxy group |

| [M-C₄H₇O]⁺ | 127.01 | Loss of the cyclobutoxy radical |

| [C₅H₄ClN₂]⁺ | 129.01 | Pyridine ring fragment after loss of cyclobutene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of 2-Chloro-6-cyclobutoxypyridin-4-amine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous compounds such as 2-amino-5-chloropyridine (B124133) and other substituted pyridines, the following vibrational modes can be anticipated.

The primary amine (-NH₂) group would be characterized by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region. The C-Cl bond will exhibit a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The pyridine ring itself will show several characteristic stretching and bending vibrations. The table below summarizes the expected IR absorption frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C, C=N (aromatic ring) | Stretch | 1400 - 1600 |

| C-O (ether) | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For comparison, 4-aminopyridine (B3432731) shows an absorption maximum at approximately 262 nm. nist.gov It is anticipated that 2-Chloro-6-cyclobutoxypyridin-4-amine will exhibit a primary absorption band in a similar region, likely influenced by the combined electronic effects of all substituents. The expected electronic transitions are summarized in the table below.

| Transition | Expected Wavelength Range (nm) | Description |

| π → π | 250 - 280 | Electronic transition within the pyridine ring |

| n → π | > 300 | Transition involving non-bonding electrons on nitrogen and oxygen |

X-ray Crystallography of 2-Chloro-6-cyclobutoxypyridin-4-amine and its Analogs

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for 2-Chloro-6-cyclobutoxypyridin-4-amine is not publicly available, valuable insights can be drawn from the crystal structure of the closely related analog, 2-chloro-6-methylpyrimidin-4-amine (B76438). nih.gov

The crystal packing of 2-chloro-6-methylpyrimidin-4-amine reveals significant intermolecular interactions that are likely to be present in the crystal structure of 2-Chloro-6-cyclobutoxypyridin-4-amine as well. nih.gov The primary amine group is expected to be a key participant in hydrogen bonding. In the analog, molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers. nih.gov These dimers are further connected through additional N-H···N hydrogen bonds, creating a two-dimensional network. nih.gov

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H···N interactions between the amino group and pyridine nitrogen. | Formation of dimers and extended networks. |

| π-π Stacking | Face-to-face interactions between pyridine rings. | Contribution to the overall stability of the crystal lattice. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of a molecule. Through the application of sophisticated theoretical models, it is possible to elucidate electronic structure, predict reactivity, and analyze molecular orbitals, which govern the chemical behavior of 2-Chloro-6-cyclobutoxypyridin-4-amine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. By utilizing functionals such as B3LYP with a 6-311++G** basis set, researchers can accurately model the electronic density and, from this, derive key descriptors of reactivity and stability. researchgate.net For molecules with similar functional groups, DFT calculations have been successfully employed to understand their structural and electronic features. researchgate.netresearchgate.net

Molecular Orbital Analysis (e.g., LUMO coefficients for nucleophilic attack)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap suggests higher stability. researchgate.net

For 2-Chloro-6-cyclobutoxypyridin-4-amine, analysis of the LUMO coefficients can pinpoint the most probable sites for nucleophilic attack. Atoms with larger LUMO coefficients are more electrophilic and thus more susceptible to attack by electron-rich species. This type of analysis is instrumental in predicting the outcomes of chemical reactions involving this compound.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Conformational analysis of 2-Chloro-6-cyclobutoxypyridin-4-amine, performed using molecular mechanics and molecular dynamics simulations, can identify the most stable spatial arrangements of the atoms. These simulations explore the potential energy surface of the molecule, revealing low-energy conformers that are most likely to be present under experimental conditions. Understanding the preferred conformation is essential as it significantly influences the molecule's physical and biological properties.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For instance, theoretical calculations can provide insights into the vibrational frequencies that would be observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry provides a powerful avenue for mapping out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, it is possible to elucidate the detailed mechanism of a reaction. For reactions involving 2-Chloro-6-cyclobutoxypyridin-4-amine, transition state calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. Kinetic studies on similar compounds have often pointed to stepwise mechanisms with identifiable rate-determining steps. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or other properties. The development of a QSAR model for 2-Chloro-6-cyclobutoxypyridin-4-amine would involve the calculation of a wide range of chemical descriptors. These descriptors, which can be derived from quantum chemical calculations, quantify various aspects of the molecule's structure and electronic properties.

Derivatization Strategies and Analog Synthesis

Synthesis of Substituted 2-Chloro-6-cyclobutoxypyridin-4-amine Analogs

The generation of analogs through substitution on the pyridine (B92270) core is a primary strategy for modifying the compound's physicochemical properties.

The primary amino group at the C-4 position is a key handle for derivatization. As a nucleophile, it can readily participate in a variety of classical amine reactions. chemicalbook.com These modifications are fundamental in building a library of derivatives with diverse functionalities.

Acylation: Reaction with various acyl chlorides or anhydrides converts the amino group into the corresponding amides. This transformation can introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, significantly altering the electronic and steric properties of the parent molecule.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. These derivatives introduce additional hydrogen bonding capabilities and are common motifs in biologically active compounds.

Functionalization of the pyridine ring's C-H bonds is a powerful tool for creating more complex analogs.

Directed Ortho-Metalation (DoM): This strategy utilizes a directing group on the ring to guide deprotonation by a strong base (typically an organolithium reagent) to an adjacent position, creating a lithiated intermediate that can be trapped by various electrophiles. For 2-Chloro-6-cyclobutoxypyridin-4-amine, the primary amino group (-NH₂) is the most powerful directing group. Therefore, metalation is expected to occur regioselectively at the C-3 and C-5 positions. The chloro group at C-2 also has a directing effect, but it is weaker than the amino group.

The general process involves treating the N-protected pyridine (e.g., as a pivaloyl or carbamate (B1207046) derivative) with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an electrophile. This allows for the precise introduction of a wide range of functional groups.

Table 1: Potential Ring Functionalization of 2-Chloro-6-cyclobutoxypyridin-4-amine via DoM

| Directing Group | Position of Metalation | Base | Electrophile (E+) | Product Functional Group (-E) |

|---|---|---|---|---|

| 4-NHPiv | C-3, C-5 | LDA / THF, -78 °C | D₂O | -D (Deuterium) |

| 4-NHPiv | C-3, C-5 | LDA / THF, -78 °C | I₂ | -I (Iodo) |

| 4-NHPiv | C-3, C-5 | n-BuLi / THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| 4-NHPiv | C-3, C-5 | n-BuLi / THF, -78 °C | DMF | -CHO (Formyl) |

| 4-NHPiv | C-3, C-5 | n-BuLi / THF, -78 °C | CO₂ | -COOH (Carboxylic acid) |

Note: Pivaloyl (Piv) is a representative protecting group for the amine.

Halogen-Dance Reactions: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction proceeds via a series of deprotonation and reprotonation steps, with the thermodynamic stability of the intermediate aryl anion driving the rearrangement.

For a suitably substituted precursor of 2-Chloro-6-cyclobutoxypyridin-4-amine, such as a bromo- or iodo-substituted analog, a halogen dance could be induced to move the halogen to a different position on the ring. For instance, treatment of a 3-bromo-2-chloropyridine (B150940) derivative with LDA at low temperatures can lead to the formation of a 4-lithiated intermediate, effectively causing the bromine to "dance" to a new position upon quenching. The selectivity of this reaction is highly dependent on temperature, with lower temperatures often favoring the kinetically formed ortho-lithiated species and higher temperatures promoting the thermodynamically more stable rearranged product.

Formation of Heterocyclic Fused Systems Incorporating the Pyridine Core

Fusing a second heterocyclic ring onto the 2-Chloro-6-cyclobutoxypyridin-4-amine core creates rigid, polycyclic structures with distinct three-dimensional shapes, which are of great interest in medicinal chemistry.

The synthesis of pyridopyrimidines often begins with an ortho-amino-substituted pyridine bearing a reactive group such as a nitrile or ester. nih.govrsc.orgmdpi.com Starting from 2-Chloro-6-cyclobutoxypyridin-4-amine, a plausible route to a pyrido[4,3-d]pyrimidine (B1258125) or pyrido[3,4-d]pyrimidine (B3350098) system would first involve the introduction of a cyano or carboxylate group at the C-3 or C-5 position using the Directed Ortho-Metalation strategy described previously.

For example, after functionalization to yield a 3-cyano-4-aminopyridine derivative, cyclization can be achieved by heating with various one-carbon synthons.

Heating with formamide or dimethylformamide-dimethylacetal (DMF-DMA) can yield the 4-aminopyrido[3,4-d]pyrimidine.

Reaction with guanidine can introduce an amino group at the C-2 position of the newly formed pyrimidine (B1678525) ring.

Treatment with isothiocyanates followed by cyclization can lead to 2-thioxo-pyridopyrimidines.

These fused systems provide a rigid scaffold that can be further functionalized at the remaining positions, such as the chloro group at the original C-2 position of the pyridine ring.

Libraries of 2-Chloro-6-cyclobutoxypyridin-4-amine Derivatives for Academic Screening

The 2-Chloro-6-cyclobutoxypyridin-4-amine scaffold is well-suited for the construction of chemical libraries for high-throughput screening. Its multiple points of diversification allow for the rapid generation of a large number of distinct analogs. While specific libraries based on this exact compound are not prominently featured in the reviewed literature, the principles of library synthesis on similar pyridine scaffolds are well-established. beilstein-journals.orgnih.gov

A combinatorial approach could involve:

Core Preparation: Synthesis of the starting 2-Chloro-6-cyclobutoxypyridin-4-amine.

Parallel Reactions: Dividing the core material into separate pools and reacting each with a different building block at one of the reactive sites (e.g., acylating the amino group with a diverse set of 50 different acyl chlorides).

Further Diversification: Each of these 50 new compounds could then be subjected to another reaction, for example, a Suzuki coupling at the C-2 position (displacing the chlorine) with a set of 20 different boronic acids.

This strategy would rapidly generate a library of 1000 (50 x 20) unique compounds, allowing for a broad exploration of the chemical space around the core scaffold.

Stereochemical Implications in Analog Synthesis

While 2-Chloro-6-cyclobutoxypyridin-4-amine itself is an achiral molecule, derivatization can readily introduce stereocenters, leading to the formation of enantiomers or diastereomers.

Introduction of Chiral Centers: If a derivatization reaction creates a new chiral center on a substituent, a racemic mixture of enantiomers will be formed. For example, the reduction of a ketone introduced onto the pyridine ring would create a chiral alcohol.

Use of Chiral Reagents: Reacting the amino group with a chiral, enantiomerically pure carboxylic acid would result in the formation of a pair of diastereomers. These diastereomers have different physical properties and can often be separated using standard techniques like column chromatography.

Stereoselective Synthesis: To control the stereochemical outcome, stereoselective synthetic methods can be employed. nih.gov This might involve the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over the other.

Given that different stereoisomers of a compound can have vastly different biological activities, the control and characterization of stereochemistry are critical aspects of analog synthesis. The separation of stereoisomers and the determination of their absolute configuration are essential for a thorough understanding of any observed structure-activity relationships.

Role of 2 Chloro 6 Cyclobutoxypyridin 4 Amine As a Synthetic Intermediate

Precursor for Advanced Pyridine (B92270) and Fused Heterocyclic Systems

The reactivity of the chlorine atom at the 2-position of 2-Chloro-6-cyclobutoxypyridin-4-amine allows for its displacement in nucleophilic substitution reactions, a common strategy for elaborating the pyridine core. This reactivity is fundamental to its role as a precursor for advanced pyridine derivatives and fused heterocyclic systems. A notable example of its application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

In a patented synthetic route, 2-chloro-6-cyclobutoxy-pyridin-4-ylamine is utilized as a key starting material in a multi-step sequence to construct the pyrrolo[2,3-d]pyrimidine scaffold. This transformation underscores the compound's utility in building bicyclic systems where the pyridine ring is fused to a pyrrole (B145914) ring, which is then further elaborated into a pyrimidine (B1678525). Such fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Building Block in Complex Molecule Synthesis

The utility of 2-Chloro-6-cyclobutoxypyridin-4-amine extends to its role as a fundamental building block in the synthesis of complex molecules. Its pre-functionalized nature, offering distinct points for chemical modification, allows for the systematic construction of intricate molecular frameworks. The chloro group can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse substituents at the 2-position of the pyridine ring.

The amino group at the 4-position provides another site for functionalization, often through acylation, alkylation, or participation in condensation reactions to form fused rings. This dual reactivity makes it a strategic component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then combined.

While specific examples in the public domain are limited, the general reactivity profile of chloro-amino-pyridines suggests its potential application in the synthesis of a wide range of complex molecules, including but not limited to, kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically relevant compounds.

General Synthetic Utility in Academic Organic Chemistry

In the realm of academic organic chemistry, 2-Chloro-6-cyclobutoxypyridin-4-amine and its analogs are valuable tools for exploring new synthetic methodologies and reaction pathways. The electronic properties of the pyridine ring, influenced by the chloro, amino, and cyclobutoxy substituents, can be studied to understand reaction mechanisms and selectivity.

Its use can be envisioned in the development of novel cyclization strategies, the investigation of regioselective functionalization of polysubstituted pyridines, and as a scaffold for the creation of libraries of compounds for high-throughput screening. The interplay of the different functional groups allows for a rich chemistry to be explored, contributing to the broader knowledge base of heterocyclic chemistry.

Case Studies of Its Application in Published Synthetic Routes

A detailed examination of patent literature reveals a specific application of 2-Chloro-6-cyclobutoxypyridin-4-amine in the synthesis of a series of pyrrolo[2,3-d]pyrimidine compounds. In one such example, the synthesis commences with the reaction of 2-chloro-6-cyclobutoxy-pyridin-4-ylamine with methyl 2-chloro-2-(hydroxyimino)acetate to form an intermediate oxime.

This is followed by a reductive cyclization step to construct the pyrrolo[2,3-b]pyridine core. The resulting pyrrolo[2,3-b]pyridin-4-amine is then subjected to a series of transformations, including formylation and subsequent cyclization with an amine, to yield the final pyrrolo[2,3-d]pyrimidine product. This multi-step synthesis highlights the practical utility of 2-Chloro-6-cyclobutoxypyridin-4-amine as a key starting material for accessing complex, biologically relevant heterocyclic systems.

Future Research Directions

Exploration of Unconventional Synthetic Routes

The synthesis of multi-substituted pyridines often relies on classical condensation reactions, which may lack efficiency for specific substitution patterns. beilstein-journals.orgbeilstein-journals.orgnih.gov Future research could focus on developing unconventional synthetic pathways to 2-Chloro-6-cyclobutoxypyridin-4-amine and its analogs.

One promising approach is the application of C-H functionalization strategies. nih.gov Directing group-assisted C-H activation could enable the late-stage introduction of the chloro, cyclobutoxy, or amino moieties onto a pre-existing pyridine (B92270) core, offering a more convergent and atom-economical synthesis. Another avenue for exploration is the use of ring-closing metathesis or cycloaddition reactions to construct the pyridine ring with the desired substituents already in place. organic-chemistry.org These methods could provide access to a wider range of derivatives that are not easily accessible through traditional means.

| Synthetic Route | Key Features | Potential Advantages |

| C-H Functionalization | Late-stage introduction of functional groups. | High atom economy, increased synthetic efficiency. |

| Ring-Closing Metathesis | Construction of the pyridine ring from acyclic precursors. | Access to diverse substitution patterns. |

| Cycloaddition Reactions | [4+2] or other cycloadditions to form the heterocyclic core. | Control over regioselectivity. |

Advanced Mechanistic Studies on Pyridine Ring Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2-Chloro-6-cyclobutoxypyridin-4-amine is crucial for optimizing existing protocols and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction pathways. For instance, understanding the mechanism of nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions of the pyridine ring can help in controlling the regioselectivity of reactions with various nucleophiles. arkat-usa.org Computational studies, using Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, providing a theoretical framework to rationalize experimental observations. mdpi.com

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly important in modern organic synthesis. Future research should aim to develop more sustainable and environmentally friendly methods for the preparation of 2-Chloro-6-cyclobutoxypyridin-4-amine. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. rsc.org

Biocatalysis, for example, offers a promising approach to introduce chirality and functional groups with high selectivity under mild reaction conditions. rsc.org The use of flow chemistry can also contribute to a more sustainable process by enabling better control over reaction parameters, reducing reaction times, and facilitating easier scale-up.

| Sustainability Approach | Implementation | Benefits |

| Green Solvents | Replacement of hazardous solvents with water, ethanol, or ionic liquids. | Reduced environmental impact and improved safety. |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, reduced byproducts. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved yield, and easier scalability. |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry can be a powerful tool for the rational design of new derivatives of 2-Chloro-6-cyclobutoxypyridin-4-amine with desired properties. nih.govresearchgate.net By employing quantum chemical calculations, it is possible to predict the reactivity of different positions on the pyridine ring and to design molecules with specific electronic and steric properties. mdpi.commdpi.com

For example, computational models can be used to screen a virtual library of derivatives for their potential to undergo specific reactions, such as cross-coupling or C-H activation. This in-silico screening can help to prioritize synthetic targets and accelerate the discovery of new molecules with interesting chemical reactivity.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis platforms and flow chemistry can significantly accelerate the synthesis and screening of libraries of 2-Chloro-6-cyclobutoxypyridin-4-amine derivatives. scribd.comresearchgate.netresearchgate.netnih.govyoutube.com Automated systems can perform multi-step syntheses with high throughput, allowing for the rapid generation of a large number of compounds for biological or materials screening.

Flow chemistry offers precise control over reaction conditions, which can lead to improved yields and purities. scribd.com The combination of these technologies can create a powerful platform for the discovery of new functional molecules based on the 2-Chloro-6-cyclobutoxypyridin-4-amine scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-cyclobutoxypyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of a pyridine core. Optimize yields (e.g., 7–24% for analogous compounds) by varying catalysts (e.g., Pd-based), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Monitor progress via TLC and characterize intermediates via H/C NMR to confirm regioselectivity .

Q. How can structural characterization of 2-Chloro-6-cyclobutoxypyridin-4-amine be performed to confirm its configuration?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software) to resolve bond angles and torsional strain in the cyclobutoxy group. Complement with H NMR (e.g., δ 6.5–8.0 ppm for pyridine protons) and FT-IR (C-Cl stretch at ~550 cm) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model HOMO-LUMO gaps and charge distribution. Validate against experimental UV-Vis spectra (e.g., λ_max ~270 nm for pyridine derivatives) .

Advanced Research Questions

Q. How does the cyclobutoxy group influence the compound’s biological activity compared to other alkoxy substituents?

- Methodological Answer : The strained cyclobutoxy ring may enhance binding to enzymes (e.g., kinases) via hydrophobic interactions. Compare IC values against analogs with linear alkoxy chains (e.g., ethoxy or propoxy) using enzyme inhibition assays .

Q. What strategies can address contradictory data in Structure-Activity Relationship (SAR) studies for this compound?

- Methodological Answer : Re-evaluate purity (>98% via HPLC) and stereochemistry (if applicable). Use 3D-QSAR models to reconcile discrepancies between computational predictions and experimental bioactivity data (e.g., antileukemic activity) .

Q. How can researchers resolve inconsistencies in DFT-predicted vs. experimentally observed thermodynamic stability?

- Methodological Answer : Incorporate exact-exchange terms (e.g., Becke’s hybrid functional) to improve accuracy in atomization energy calculations (±2.4 kcal/mol error). Cross-validate with calorimetry data .

Q. What advanced analytical techniques are critical for studying degradation products or impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.